2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
“2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring system with two nitrogen atoms . This compound is part of a larger class of molecules known as imidazopyridines, which have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imatinib, a drug used in the treatment of chronic myeloid leukemia (CML), involves a similar compound. The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Another method involves the condensation of aromatic amines with 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is likely to be complex due to the presence of the imidazole ring and the piperazine ring. These rings are known for their flat and rigid structure, thermal stability, and ability to form chelate structures with some metal ions .Chemical Reactions Analysis
The chemical reactions involving “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” are likely to be diverse due to the presence of the imidazole and piperazine rings. These rings can participate in a variety of reactions, including condensation reactions and reactions with various functional groups .Scientific Research Applications
Synthesis of New Amides
The compound is used in the synthesis of new amides of the N-methylpiperazine series . These new carboxylic acid amides are synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .
Development of Multi-Targeted Kinase Inhibitors
The compound has potential applications in the development of multi-targeted kinase inhibitors . These inhibitors can have promising cytotoxic effects against different cancer cell lines .
Large-Scale Manufacturing
The compound is used in large-scale manufacturing processes . The reaction with N-methylpiperazine has been demonstrated in batch, providing the benzyl-protected amino acid in high yields .
Leukemia Treatment
The compound is structurally characterized in the form of its piperazin-1-ium salt, which is used in the treatment of leukemia . This polytopic molecule specifically inhibits the activity of tyrosine kinases .
Synthesis of Antileukemic Agent Imatinib
The compound is used as a key intermediate in the synthesis of the antileukemic agent imatinib . This agent is one of the most used therapeutic agents to treat leukemia .
Synthesis of Benzamides
The compound is used in the synthesis of benzamides . These benzamides are synthesized by reactions of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride .
Mechanism of Action
While the exact mechanism of action of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is not clear from the available literature, imidazopyridines have been found to act via various mechanisms. For instance, they have been found to inhibit T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase, and enoyl acyl reductase .
Safety and Hazards
Future Directions
The future directions for the study of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the biological potential of imidazopyridines, there is a need for more research into these compounds and their derivatives .
properties
IUPAC Name |
2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPBYFYULCGUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole |
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